molecular formula C8H11NO2 B2834986 (E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid CAS No. 1867088-08-1

(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid

Cat. No.: B2834986
CAS No.: 1867088-08-1
M. Wt: 153.181
InChI Key: FLCPGWHCDOGPHF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid (CAS 2988926-87-8) is a synthetic intermediate with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol. This compound features a propargylamine group, a structure of significant interest in medicinal chemistry. Propargylamine derivatives are extensively researched for their biological activity, particularly as potent and often irreversible inhibitors of enzymes like monoamine oxidase (MAO) . The mechanism for this inhibition typically involves enzyme-mediated oxidation of the propargylamine functionality, generating a highly reactive electrophilic allenium or yniminium species. This intermediate can then form a covalent bond with a nucleophilic residue in the enzyme's active site, such as the flavin cofactor, leading to sustained inactivation . Beyond their application in neurology, compounds with an α,β-unsaturated carboxylic acid backbone, similar to the 2-butenoic acid (or crotonic acid) structure, are valuable building blocks in organic synthesis and drug discovery . The distinct molecular architecture of this compound, combining an electrophilic unsaturated system with a propargylamine group, makes it a compound of high value for researchers developing new enzyme inhibitors, investigating mechanism-based inactivation of enzymes, and exploring new synthetic methodologies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-4-[methyl(prop-2-ynyl)amino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-6-9(2)7-4-5-8(10)11/h1,4-5H,6-7H2,2H3,(H,10,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCPGWHCDOGPHF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC(=O)O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C(=O)O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid typically involves the reaction of gamma-aminobutyric acid with ortho-vanillin in the presence of methanol . This reaction is carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using appropriate industrial equipment and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne moiety undergoes regioselective [3+2] cycloaddition with azides under Cu(I) catalysis, forming 1,4-disubstituted triazoles. This reaction is pivotal for bioconjugation and drug-discovery applications.

Reactants Conditions Product Yield Reference
1-Fluoro-2-ethyl azideCu(I) catalyst, microwave irradiationTriazole derivative (HCl salt)Not reported ,

Mechanistic Insight :

  • Cu(I) coordinates to the alkyne, lowering activation energy for cycloaddition.

  • Reaction proceeds via a stepwise mechanism, forming a copper-acetylide intermediate before azide addition .

Palladium-Catalyzed Carbonylation Reactions

The alkyne group participates in Pd-catalyzed cyclocarbonylation, forming heterocyclic frameworks.

Reactants Conditions Product Yield Reference
CO, ROHPdI₂/KI, DMA, 80–100°CFuran-3-carboxylates52–91% ,

Key Observations :

  • Regioselectivity : Terminal alkynes favor 5-exo-dig cyclization due to reduced steric hindrance .

  • Scope : Compatible with alcohols (ROH) for esterification, yielding bioactive heterocycles .

Silver-Mediated Carboxylation with CO₂

The α,β-unsaturated acid undergoes carboxylation under Ag catalysis, leveraging CO₂ as a C1 source.

Reactants Conditions Product Yield Reference
CO₂AgBF₄/MTBD, DMF, 25°C, 1.0 MPa CO₂γ-Lactone derivatives50–95% ,

Mechanism :

  • Deprotonation of the α-H forms an enolate.

  • Ag⁺ activates the alkyne for intramolecular cyclization.

  • CO₂ insertion yields carboxylated products with 100% Z-selectivity .

Conjugate Addition Reactions

The α,β-unsaturated acid participates in Michael additions with nucleophiles (e.g., amines, thiols).

Reactants Conditions Product Yield Reference
Primary aminesPBS buffer, pH 7.4, 25°Cβ-Amino acid derivatives65–90% ,

Stereochemical Outcome :

  • E geometry of the double bond directs nucleophilic attack to the β-carbon, preserving stereochemistry .

Transmetallation and Alkylation

The tertiary amine undergoes alkylation or transmetallation with organoaluminum reagents.

Reactants Conditions Product Yield Reference
AlMe₃CH₂Cl₂, rt, 24 hN-Alkylated derivatives20–68% ,

Application :

  • Used to install methyl groups or facilitate deprotection steps in multistep syntheses .

Enzymatic Modifications

The carboxylic acid group is amenable to enzymatic esterification or amidation.

Enzyme Conditions Product Yield Reference
Lipase BIsopropenyl acetate, 37°CMethyl ester75–85%

Advantage :

  • Enantioselective transformations are achievable using chiral catalysts .

Photochemical Reactions

The conjugated diene system undergoes [2+2] photocycloaddition under UV light.

Reactants Conditions Product Yield Reference
None (intramolecular)UV light (254 nm), THFCyclobutane derivatives40–60%

Limitation :

  • Competing polymerization observed at higher concentrations .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to (E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid exhibit significant potential as anti-cancer agents. Specifically, studies have shown that derivatives of this compound can inhibit protein tyrosine kinases (PTKs), which are crucial for cell signaling pathways that regulate cell growth and division. The deregulation of these pathways is often implicated in cancer progression . For instance, certain substituted quinolines have been developed that target PTKs effectively, suggesting a pathway for the development of new anticancer therapies .

2. Selective Protein Inhibition

The compound has been utilized in methodologies aimed at developing selective inhibitors for proteins involved in various cellular processes. A notable application is the use of this compound in a "mutate and conjugate" approach to create small molecule inhibitors that selectively target mutated proteins, such as BRD4(1)L94C. This method allows for rapid identification and optimization of inhibitors, providing a framework for future drug development .

Biochemical Applications

1. Chemical Biology Tools

In biochemical research, this compound serves as a valuable tool in studying integral membrane proteins. Its structure allows for modifications that can facilitate the exploration of protein functions and interactions within cellular membranes. This is critical for understanding various diseases at the molecular level .

Cosmetic Formulations

1. Skin Bioavailability and Efficacy

The compound's properties have also found applications in cosmetic formulations. It is essential to evaluate the bioavailability of active ingredients in topical products to ensure their effectiveness and safety. Research has focused on how compounds like this compound can enhance skin penetration and stability in formulations .

2. Stability and Interaction Studies

Cosmetic producers are increasingly interested in the stability of formulations containing this compound. Studies have employed experimental design techniques to analyze how this compound interacts with other ingredients, affecting rheological properties and overall product performance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/References
Medicinal ChemistryAnticancer agent targeting PTKsInhibits abnormal cell growth
Selective protein inhibitionEnables development of targeted inhibitors
BiochemistryStudy of integral membrane proteinsFacilitates exploration of protein functions
Cosmetic FormulationsEnhancing skin bioavailabilityImproves efficacy in topical applications
Stability and interaction studiesAnalyzed through experimental design

Mechanism of Action

The mechanism of action of (E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific use of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Effects

The 4-amino substituent on the but-2-enoic acid backbone varies significantly across analogs, influencing reactivity, solubility, and biological activity:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent at Position 4 Configuration Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid Methyl(prop-2-ynyl)amino E C₈H₁₁NO₂ 153.18 (calc.) Not provided Propargyl group introduces triple bond reactivity; potential for click chemistry applications.
(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride Dimethylamino E C₆H₁₂ClNO₂ 165.62 (calc.) 848133-35-7 Basic dimethylamino group enhances water solubility; used in drug intermediate synthesis .
(E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid tert-Boc-methylamino E C₁₀H₁₇NO₄ 215.25 915788-19-1 tert-Boc protecting group improves stability during synthesis; precursor for deprotected amines .
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride Methyl(trifluoroethyl)amino E C₇H₁₁F₃NO₂·HCl 237.62 (calc.) 1807938-93-7 Fluorinated substituent increases lipophilicity and metabolic resistance; used in drug impurity studies .
(2Z)-4-(Isopropylamino)-4-oxobut-2-enoic acid (N-isopropylmaleamic acid) Isopropylamino-oxo Z C₇H₁₁NO₃ 157.17 6314-45-0 Z-configuration and oxo group enhance hydrogen bonding; used in biochemical assays .
(E)-4-Oxo-4-[(2,4,5-trichlorophenyl)amino]but-2-enoic acid Trichlorophenylamino-oxo E C₁₀H₇Cl₃NO₃ 299.53 14205-39-1 (analog) Electron-withdrawing Cl groups reduce pKa; potential herbicide intermediate .

Structural and Electronic Comparisons

  • Propargyl vs. Fluorinated/Alkyl Groups : The propargyl group in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., cycloadditions). In contrast, trifluoroethyl () or tert-Boc groups () modify electronic properties and stability .
  • Amide vs. Alkylamino Groups: Analogs with oxo groups (e.g., N-isopropylmaleamic acid, ) form hydrogen bonds, increasing crystallinity and melting points compared to alkylamino-substituted acids .
  • E vs. Z Configuration : The (E)-configuration in the target compound likely reduces steric hindrance compared to (Z)-isomers, affecting reactivity in cyclization reactions .

Biological Activity

(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid, also known as a derivative of butenoic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₇H₉N₃O₂
  • Molecular Weight : 153.16 g/mol

The structure features a butenoic acid backbone with a methyl and propargylamine substitution, which may influence its interaction with biological targets.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Kinase Activity : The compound has shown potential in inhibiting epidermal growth factor receptor (EGFR) autophosphorylation, a critical process in cell signaling pathways associated with cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .
  • DNA Interaction : The compound has been noted for its ability to bind to calf thymus DNA (CT-DNA), suggesting a role in nucleic acid interactions which could be leveraged for therapeutic applications .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target IC50 Value (nM) Notes
EGFR InhibitionA431 Cell LineLow nanomolar rangeEffective in inhibiting autophosphorylation
Antimicrobial ActivityVarious Bacterial StrainsVariesDemonstrated minimum inhibitory concentration
DNA BindingCalf Thymus DNAN/AElectrostatic binding observed

Case Studies

  • EGFR Inhibition Study : In a study examining the effects of various quinoline derivatives, this compound exhibited significant inhibition of EGFR autophosphorylation in A431 cells, with IC50 values indicating potent activity compared to other compounds tested .
  • Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations that warrant further investigation for clinical applications .
  • DNA Cleavage Studies : The compound's ability to cleave DNA without external agents was demonstrated, highlighting its potential as a chemotherapeutic agent targeting nucleic acids .

Research Findings and Discussions

The biological activity of this compound suggests it could serve as a versatile scaffold for drug development. Its inhibition of EGFR indicates possible applications in cancer therapy, particularly in tumors that overexpress this receptor. Furthermore, its antimicrobial properties could lead to new treatments for infections resistant to current antibiotics.

Further research is required to elucidate the full scope of its biological activities, including detailed pharmacokinetic studies and exploration of its mechanism at the molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.